molecular formula C6H12ClN3 B2709152 (2-ethyl-1H-imidazol-5-yl)methanamine;hydrochloride CAS No. 2138245-99-3

(2-ethyl-1H-imidazol-5-yl)methanamine;hydrochloride

Cat. No. B2709152
CAS RN: 2138245-99-3
M. Wt: 161.63
InChI Key: XSYYJZRDJRYDPH-UHFFFAOYSA-N
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Description

“(2-ethyl-1H-imidazol-4-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 2138245-99-3 . It has a molecular weight of 161.63 . The IUPAC name for this compound is "(2-ethyl-1H-imidazol-4-yl)methanamine hydrochloride" .


Synthesis Analysis

While specific synthesis methods for “(2-ethyl-1H-imidazol-5-yl)methanamine;hydrochloride” were not found, there have been recent advances in the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Molecular Structure Analysis

The InChI code for “(2-ethyl-1H-imidazol-4-yl)methanamine hydrochloride” is 1S/C6H11N3.ClH/c1-2-6-8-4-5(3-7)9-6;/h4H,2-3,7H2,1H3,(H,8,9);1H . This indicates the presence of a chlorine atom, which suggests that this compound is a hydrochloride salt .


Physical And Chemical Properties Analysis

“(2-ethyl-1H-imidazol-4-yl)methanamine hydrochloride” is a solid at room temperature . The SMILES string for this compound is CNCCN1C=NC=C1.Cl.Cl.O .

Scientific Research Applications

Antimicrobial Activities of Imidazole

Imidazole and its derivatives play a crucial role in antimicrobial resistance. They serve as raw materials in the pharmaceutical industry for the synthesis of antifungal drugs such as ketoconazole and clotrimazole, as well as bactericides like imazilil and prochloraz. Furthermore, the pesticide industry utilizes imidazole as an intermediary in the synthesis of various pesticides and insecticides. This versatility underscores the importance of imidazole compounds in developing new antimicrobial agents to combat the emergence of new strains of organisms (American Journal of IT and Applied Sciences Research, 2022).

Corrosion Inhibition by Imidazoline Derivatives

Imidazoline and its derivatives are recognized for their effective corrosion inhibition properties, particularly in the petroleum industry. These compounds are environmentally friendly, cost-effective, and exhibit low toxicity. Their chemical structure, featuring a 5-membered heterocyclic ring with two nitrogen atoms, facilitates strong adsorption onto metal surfaces. Such molecular characteristics are leveraged to enhance corrosion inhibition in various industrial applications. This review encompasses chemical structures, properties, synthesis processes, and performance evaluations of imidazoline inhibitors, offering insights into their preparation, application contexts, and effectiveness across different metal types and corrosive media (Corrosion Reviews, 2023).

Safety and Hazards

The safety information for “(2-ethyl-1H-imidazol-5-yl)methanamine;hydrochloride” indicates that it has the GHS07 hazard pictogram . The hazard statements include H302, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for “(2-ethyl-1H-imidazol-5-yl)methanamine;hydrochloride” were not found, there is a great importance of heterocyclic ring containing drugs . Imidazole has become an important synthon in the development of new drugs .

properties

IUPAC Name

(2-ethyl-1H-imidazol-5-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c1-2-6-8-4-5(3-7)9-6;/h4H,2-3,7H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYYJZRDJRYDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(N1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-ethyl-1H-imidazol-4-yl)methanamine hydrochloride

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